molecular formula C17H12N4O5S2 B2803494 (Z)-4-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 887201-94-7

(Z)-4-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2803494
CAS No.: 887201-94-7
M. Wt: 416.43
InChI Key: LREPOMVLVHHBIS-ZPHPHTNESA-N
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Description

(Z)-4-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex synthetic compound designed for research applications, featuring a benzo[d]thiazole core substituted with a sulfamoyl group, a prop-2-yn-1-yl chain, and a 4-nitrobenzamide moiety. This structural class of 2-aminothiazole derivatives is of significant interest in medicinal chemistry and drug discovery . Compounds with this scaffold are frequently investigated as potent inhibitors of key enzymes . Specifically, structurally analogous sulfonamido-bearing thiazoles have demonstrated potent, dose-dependent inhibitory activity against enzymes like urease, with IC50 values reported in the low micromolar range (14.06-20.21 μM/mL) . Furthermore, the nitro group and rigid aromatic structure suggest potential applications in the development of optical sensors or fluorescent probes, as seen with similar nitro-functionalized benzothiazole sulfonamides . The prop-2-yn-1-yl (propargyl) group provides a versatile chemical handle for further derivatization via click chemistry, enhancing its utility as a building block in chemical biology. This product is intended for non-human research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-nitro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O5S2/c1-2-9-20-14-8-7-13(28(18,25)26)10-15(14)27-17(20)19-16(22)11-3-5-12(6-4-11)21(23)24/h1,3-8,10H,9H2,(H2,18,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREPOMVLVHHBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

The target compound’s benzo[d]thiazole scaffold differentiates it from thiadiazole-based analogs (e.g., compounds 6 , 8a–c in ) . Key structural distinctions include:

Compound Core Structure Substituents Functional Groups
Target Compound Benzo[d]thiazole 4-nitro, 3-(prop-2-yn-1-yl), 6-sulfamoyl Nitro, sulfamoyl, alkyne, benzamide
Compound 6 Thiadiazole 5-isoxazol-5-yl, 3-phenyl Benzamide, isoxazole
Compound 8a Thiadiazole 5-acetyl-6-methylpyridin-2-yl, 3-phenyl Benzamide, acetyl, pyridine
STING Agonist Benzo[d]thiazole 6-carbamoyl, 4-(3-hydroxypropoxy), 3-(but-2-en-1-yl) Carbamoyl, hydroxypropoxy, oxazole

Key Observations :

  • The nitro and sulfamoyl groups in the target compound enhance electrophilicity compared to acetyl or ester groups in 8a–c .
  • The propargyl group may enable click chemistry applications, unlike the hydroxypropoxy moiety in the STING agonist .
Spectroscopic Data

IR and NMR data highlight functional group variations:

  • Target Compound : Expected IR peaks for nitro (~1520–1350 cm⁻¹) and sulfamoyl (~1320–1160 cm⁻¹). The propargyl C≡C stretch (~2100 cm⁻¹) would distinguish it from analogs.
  • Compound 8a : IR shows dual carbonyl peaks (1679, 1605 cm⁻¹), absent in the sulfamoyl-containing target.
  • STING Agonist : NMR signals for hydroxypropoxy (δ ~3.5–4.5 ppm) contrast with the target’s propargyl protons (δ ~2.5–3.0 ppm).
Physical Properties

Melting points and solubility are influenced by substituent polarity:

Compound Melting Point (°C) Solubility Predictions
Target Compound N/A Moderate (sulfamoyl enhances hydrophilicity)
Compound 6 160 Low (apolar isoxazole/phenyl groups)
Compound 8a 290 Very low (rigid pyridine/acetyl structure)

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Optimize reaction conditions (temperature: 60–80°C; solvent: DMF or THF) to stabilize reactive intermediates like the prop-2-yn-1-yl group and nitro-substituted benzamide .
  • Use stepwise purification: column chromatography to isolate intermediates, followed by recrystallization for the final product .
  • Monitor reaction progress via TLC and HPLC to minimize by-products (e.g., isomerization or nitro-group reduction) .

Q. What analytical techniques are most reliable for confirming structural integrity?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the Z-configuration (e.g., imine proton at δ 8.2–8.5 ppm) and sulfamoyl group (δ 3.1–3.3 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
  • X-ray crystallography : Resolve spatial arrangement of the nitro and sulfamoyl groups to validate stereochemistry .

Q. What initial biological screening assays are recommended for this compound?

Methodological Answer:

  • Antiproliferative activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Antimicrobial screening : Perform broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Include positive controls (e.g., doxorubicin for anticancer, fluconazole for antifungal) to benchmark activity .

Advanced Research Questions

Q. How can contradictory data in biological activity (e.g., antiproliferative vs. weak antimicrobial effects) be resolved?

Methodological Answer:

  • Dose-response curves : Test activity across a broader concentration range (e.g., 0.1–100 µM) to identify threshold effects .
  • Orthogonal assays : Validate anticancer activity via apoptosis markers (Annexin V/PI staining) and antimicrobial effects via time-kill kinetics .
  • Solubility adjustments : Use DMSO/carrier agents (e.g., cyclodextrins) to mitigate false negatives from poor bioavailability .

Q. What strategies elucidate the mechanism of action given its multifunctional groups?

Methodological Answer:

  • Target identification : Use SPR (surface plasmon resonance) to screen for binding to kinases (e.g., EGFR) or DNA topoisomerases .
  • Enzyme inhibition assays : Test nitroreductase or sulfatase inhibition, leveraging the nitro and sulfamoyl groups as potential active sites .
  • Molecular docking : Model interactions with predicted targets (e.g., tubulin for antiproliferative activity) using AutoDock Vina .

Q. How can SAR studies prioritize derivatives for enhanced activity?

Methodological Answer:

  • Nitro group modifications : Synthesize analogs with electron-withdrawing (e.g., -CF3) or donating (-OCH3) substituents to probe electronic effects .
  • Sulfamoyl group replacement : Test sulfonamide or sulfonic acid variants to assess hydrogen-bonding contributions .
  • Propynyl chain optimization : Vary alkyl chain length (e.g., propargyl vs. butynyl) to evaluate steric effects on target binding .

Data Analysis and Interpretation

Q. How should researchers address instability of the compound during biological assays?

Methodological Answer:

  • Stability profiling : Conduct LC-MS stability tests in assay media (pH 7.4 PBS, 37°C) over 24–72 hours .
  • Protect light-sensitive groups : Store solutions in amber vials and assays under low-light conditions to prevent nitro-group degradation .
  • Add antioxidants : Include 0.1% ascorbic acid in buffers to reduce oxidative by-products .

Q. What statistical approaches validate reproducibility in dose-response experiments?

Methodological Answer:

  • Replicate design : Use triplicate technical and triplicate biological replicates per concentration .
  • Nonlinear regression analysis : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50 with 95% confidence intervals .
  • Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points .

Experimental Design Considerations

Q. What controls are critical for ensuring assay specificity?

Methodological Answer:

  • Vehicle controls : Include DMSO (≤0.1% v/v) to rule out solvent interference .
  • Negative controls : Use structurally similar inert analogs (e.g., des-nitro derivatives) to confirm target specificity .
  • Inhibition controls : Co-treat with known inhibitors (e.g., staurosporine for kinases) to validate mechanism .

Q. How can researchers mitigate cytotoxicity false positives in antimicrobial assays?

Methodological Answer:

  • Hemolysis assays : Test compound toxicity against mammalian RBCs to exclude membrane disruption artifacts .
  • Time-lapse microscopy : Monitor microbial morphology (e.g., hyphal damage in fungi) to confirm specific activity .
  • Rescue experiments : Co-administer putative target substrates (e.g., thymidine for antifolates) to reverse inhibition .

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